(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Catalog No.
S888609
CAS No.
288617-73-2
M.F
C23H25NO4
M. Wt
379,45 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

288617-73-2

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379,45 g/mole

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1

SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

(S)-N-Fmoc-alpha-4-pentenylalanine

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid functions as a non-natural amino acid containing an alkene (double bond) functionality. This unique structure allows researchers to incorporate it into peptides during solid-phase peptide synthesis (SPPS) []. SPPS is a fundamental technique for creating peptides and proteins in a controlled manner. By incorporating this amino acid, researchers can introduce specific chemical properties or functionalities into the resulting peptide, potentially impacting its biological activity or function [].

Here are some examples of how this modified amino acid might be used in peptide synthesis:

  • Study protein-protein interactions: Researchers can introduce the alkene group into a peptide sequence known to interact with a specific protein. This can help them probe the spatial and chemical requirements for this interaction.
  • Design novel enzyme inhibitors: By incorporating the alkene group into the active site of a peptide mimicking a natural substrate, researchers can design inhibitors for specific enzymes.

Molecular Structure Analysis

The key features of the molecule include:

  • Chirality: The presence of the (S) designation indicates a specific stereochemistry at one of the carbon centers.
  • Functional Groups: The carboxylic acid group can participate in hydrogen bonding and acidic reactions. The amine group can be involved in various condensation reactions and can be basic. The alkene can undergo addition reactions. The fluorenyl group is a bulky hydrophobic group, and the methoxycarbonyl group is an electron-withdrawing group.

Chemical Reactions Analysis

  • The carboxylic acid group could undergo esterification or amidation reactions.
  • The amine group could participate in condensation reactions to form amides or imines.
  • The alkene could undergo addition reactions with various reagents.

Without specific data, providing balanced chemical equations is not possible.


Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are not publicly available for this specific compound [].

XLogP3

4.7

Wikipedia

(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-6-heptenoic acid

Dates

Modify: 2023-08-15

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